2-Amino-4-methoxypyrimidine

Regioselective synthesis Sulfanilamide intermediates Pyrimidine functionalization

2-Amino-4-methoxypyrimidine (CAS 155-90-8), systematically named 4-methoxypyrimidin-2-amine, is a monocyclic pyrimidine derivative substituted with an amino group at position 2 and a methoxy group at position 4. With molecular formula C₅H₇N₃O and molecular weight 125.13 g·mol⁻¹, it is a colorless, water-soluble solid (melting point 166 °C).

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 155-90-8
Cat. No. B089509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxypyrimidine
CAS155-90-8
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N
InChIInChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyYNXLSFXQTQKQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxypyrimidine CAS 155-90-8: Core Properties and Sourcing Baseline for Research and Industrial Procurement


2-Amino-4-methoxypyrimidine (CAS 155-90-8), systematically named 4-methoxypyrimidin-2-amine, is a monocyclic pyrimidine derivative substituted with an amino group at position 2 and a methoxy group at position 4 [1]. With molecular formula C₅H₇N₃O and molecular weight 125.13 g·mol⁻¹, it is a colorless, water-soluble solid (melting point 166 °C) . The compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis, particularly for constructing sulfanilamide-type antibacterials, kinase inhibitor scaffolds, and mefloquine-class antimalarials [2]. Commercially available at ≥95–98% purity from multiple global suppliers, procurement requires attention to regioisomeric purity due to the documented preferential formation of the 2-amino-4-methoxy isomer over the 4-amino-2-methoxy isomer under key synthetic conditions [2].

Why 2-Amino-4-methoxypyrimidine Cannot Be Interchanged with In-Class Analogs in Synthetic and Biological Workflows


In-class compounds such as 2-amino-4-chloropyrimidine, 4-amino-2-methoxypyrimidine, and 2-amino-4,6-dimethoxypyrimidine share the pyrimidine core but diverge critically in electronic character, steric environment, and solution-state behavior [1]. The 4-methoxy substituent confers distinct electron-donating properties that alter both hydrogen-bonding enthalpy and amino–imino tautomerization propensity relative to methyl-substituted and dimethoxy analogs [1]. Moreover, synthetic access via nucleophilic substitution of 2,4-dimethoxypyrimidine yields the 2-amino-4-methoxy isomer with markedly different selectivity than its 4-amino-2-methoxy regioisomer, meaning generic substitution risks carrying forward an undesired regioisomeric impurity profile [2]. These differences are not cosmetic; they directly influence downstream coupling efficiency, pharmacological activity of derived drug candidates, and batch-to-batch reproducibility in multi-step syntheses.

2-Amino-4-methoxypyrimidine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection and Procurement


Regioselective Synthesis: 6.25-Fold Higher Yield of 2-Amino-4-methoxy vs. 4-Amino-2-methoxy Isomer Under Sodium Amide/Liquid Ammonia Conditions

In the substitution reaction of 2,4-dimethoxypyrimidine with sodium amide in liquid ammonia, 2-amino-4-methoxypyrimidine (VII) was obtained in 65% yield alongside only 10.4% of the regioisomeric 4-amino-2-methoxypyrimidine (VIII) [1]. This 6.25-fold selectivity advantage under identical reaction conditions demonstrates that the 2-amino-4-methoxy regioisomer is kinetically and thermodynamically favored, providing a synthetic route with significantly higher efficiency for the desired isomer.

Regioselective synthesis Sulfanilamide intermediates Pyrimidine functionalization

Amino-Imino Tautomerization: 2-Amino-4-methoxypyrimidine Forms Detectable Excited-State Imino-Tautomer with Acetic Acid Whereas the 4-Amino-2-methoxy Regioisomer Does Not

Under UV irradiation in n-hexane at room temperature with acetic acid (AcOH) as proton donor/acceptor, the 2-amino-4-methoxypyrimidine (2A4MOPM)/AcOH system produced a detectable imino-tautomer via concerted double proton transfer in the S₁ excited state, as evidenced by fluorescence spectroscopy [1]. In contrast, the 4-amino-2-methoxypyrimidine (4A2MOPM)/AcOH system showed no imino-tautomer formation under identical conditions, attributed to steric hindrance from the methoxy group adjacent to the ring nitrogen that prevents the requisite geometry in the excited state [1].

Excited-state proton transfer Tautomerization Fluorescence spectroscopy

Comparative Hydrogen-Bond Enthalpy with Acetic Acid: 2-Amino-4-methoxypyrimidine Falls Within a Measured Range of 42.8–61.1 kJ·mol⁻¹, Differentiating It from Analogs Lacking This Interaction

UV absorption titration experiments determined that the enthalpy change (ΔH) accompanying 1:1 dual hydrogen-bond complex formation between 2-amino-4-methoxypyrimidine (2A4MOPM) and acetic acid in n-hexane falls within the range of ca. 42.8–61.1 kJ·mol⁻¹, a value consistent with a strong dual hydrogen-bonded complex in the ground state [1]. In contrast, sterically hindered analogs such as 2-amino-4,6-dimethoxypyrimidine (DMOPM) showed complete suppression of both the amino dual hydrogen-bonded complex and imino-tautomer formation due to the additional 6-methoxy group sterically blocking AcOH approach in both S₀ and S₁ states [1].

Hydrogen bonding Thermodynamics Molecular recognition

Physical State and Handling: 2-Amino-4-methoxypyrimidine Is a Water-Soluble Crystalline Solid (mp 166 °C), in Contrast to the Lower-Melting Chloro Analog (mp 155–160 °C with Decomposition)

2-Amino-4-methoxypyrimidine is reported as a colorless, water-soluble crystalline solid with a sharp melting point of 166 °C, indicative of high crystalline purity and good thermal stability . By comparison, 2-amino-4-chloropyrimidine (CAS 3993-78-0), a common synthetic precursor and potential alternative building block, exhibits a lower melting range of 155–160 °C with decomposition noted by multiple suppliers, alongside limited water solubility .

Solid-state properties Solubility Storage stability

Procurement-Relevant Application Scenarios for 2-Amino-4-methoxypyrimidine (CAS 155-90-8) in R&D and Industrial Synthesis


Synthesis of Sulfanilamide-Type Antibacterial Agents via Regioselective 4-Methoxypyrimidine Intermediates

The 65% regioselective yield of 2-amino-4-methoxypyrimidine over its 4-amino-2-methoxy isomer [1] makes it the preferred precursor for N¹-(6-methoxy-4-pyrimidinyl)sulfanilamide synthesis, where the methoxy group at the 4-position is essential for downstream condensation with N-acetylsulfanilyl chloride to produce the biologically active sulfa drug scaffold [1].

Investigation of Excited-State Proton Transfer and Tautomerization Mechanisms in Model Heterocyclic Systems

The demonstrated formation of an imino-tautomer for the 2A4MOPM/AcOH system, versus its absence for the 4A2MOPM/AcOH system [2], positions 2-amino-4-methoxypyrimidine as a critical probe molecule for studying structure-tautomerization relationships, DNA base-pair mimicry, and photochemical stability in heterocyclic scaffolds.

Kinase Inhibitor Scaffold Construction Requiring Defined 4-Position Hydrogen-Bonding Capacity

The quantified hydrogen-bond enthalpy (42.8–61.1 kJ·mol⁻¹ with AcOH) [2] confirms that the 2-amino-4-methoxypyrimidine core retains the ground-state hydrogen-bonding capability required for ATP-binding site engagement in kinase inhibitor design, whereas dimethoxy analogs (DMOPM) suffer complete steric suppression of this interaction [2], making the mono-methoxy substitution pattern essential for target affinity.

Mefloquine-Class Antimalarial Intermediate Synthesis Requiring High-Purity 2-Amino-4-methoxypyrimidine Building Blocks

2-Amino-4-methoxypyrimidine undergoes condensation with 1,3-dichloroacetone to form a key intermediate in mefloquine synthesis . The compound's favorable physical properties—crystalline solid with mp 166 °C and water solubility —facilitate precise stoichiometric control and aqueous-phase processing in multi-kilogram scale-ups, advantages not offered by the lower-melting, water-insoluble chloro analog.

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